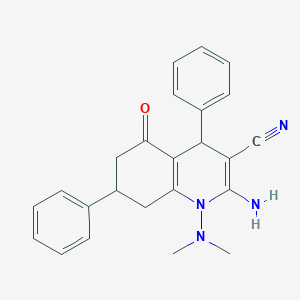
N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FMOC-Lys(Mtt)-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH is not well understood. However, it is believed to interact with proteins through covalent bonding and electrostatic interactions. It may also affect protein folding and stability.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH has been shown to have minimal effects on biochemical and physiological processes. It is not toxic to cells and does not affect cell viability or proliferation. However, further studies are needed to fully understand its effects on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its high cost and limited availability.
Orientations Futures
There are several future directions for the use of N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH in scientific research. These include its use in the development of new drugs, the synthesis of complex peptides and proteins, and the study of protein-protein interactions and post-translational modifications. Further research is needed to fully understand its potential applications and limitations.
In conclusion, N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves coupling N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH to a resin and then adding the amino acids in a specific sequence. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(Mtt)-OH has been used in various scientific research applications, including drug discovery, proteomics, and peptide synthesis. It has been shown to have potential as a building block for the synthesis of peptides and proteins. It has also been used as a tool for studying protein-protein interactions and post-translational modifications.
Propriétés
Nom du produit |
N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C24H23FN2O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O2/c1-14-8-3-4-9-16(14)22-21(24(29)27-18-11-6-5-10-17(18)25)15(2)26-19-12-7-13-20(28)23(19)22/h3-6,8-11,22,26H,7,12-13H2,1-2H3,(H,27,29) |
Clé InChI |
SUSKJCRNMFYDFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=C4F)C |
SMILES canonique |
CC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=C4F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)







![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)

